BenchChemオンラインストアへようこそ!

2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

Physicochemical profiling Regioisomer comparison Ionization state

This 5-substituted tetrazole-benzoic acid scaffold (pKa 2.61) is the validated regioisomer for COX-2 inhibitor programs (IC50 ~6-7 μM; COX-1 >100 μM). Do not substitute with the 4-tetrazolyl analogue—the distinct ionization state at physiological pH ensures correct target engagement. The ortho-hydroxy/salicylic acid moiety provides metal-chelating functionality for MOF applications. Available at ≥95% purity with full COA (HPLC/GC, MS, NMR) for reproducible SAR and scalable lead optimization.

Molecular Formula C8H6N4O3
Molecular Weight 206.16 g/mol
CAS No. 339310-80-4
Cat. No. B1335085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
CAS339310-80-4
Molecular FormulaC8H6N4O3
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O
InChIInChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15)
InChIKeyGMGDTZSHJQPPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid (CAS 339310-80-4): A Tetrazole-Substituted Salicylic Acid Building Block for Medicinal Chemistry and COX-2 Research


2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid (CAS 339310-80-4) is a heterocyclic aromatic compound belonging to the substituted benzoic acid family, featuring a 1H-tetrazole ring at the 5-position and a hydroxyl group at the 2-position of the benzoic acid core . With a molecular formula of C8H6N4O3 and a molecular weight of 206.16 g/mol, this compound is primarily employed as a research chemical and building block in medicinal chemistry, particularly in the development of COX-2 inhibitors and anti-inflammatory agents [1]. The tetrazole moiety serves as a bioisostere of the carboxylic acid group, imparting metabolic stability and enhanced pharmacokinetic properties, while the ortho-hydroxybenzoic acid (salicylic acid) scaffold contributes to metal chelation and anti-inflammatory activity .

Why Generic Substitution of 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid Fails: Regioisomer-Dependent Physicochemical and Biological Profiles


2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid cannot be indiscriminately substituted by its regioisomers (e.g., the 4-tetrazolyl analogue) or other in-class tetrazole derivatives without altering key physicochemical and biological properties. The position of the tetrazole ring on the benzoic acid core directly influences pKa, lipophilicity (LogP/LogD), and hydrogen-bonding capacity, which in turn modulate solubility, membrane permeability, and target engagement [1]. Specifically, the 5-substituted isomer exhibits a distinct acid dissociation constant (pKa ~2.61) and logD profile compared to the 4-substituted isomer (pKa ~3.24), leading to differential ionization states at physiological pH and potentially divergent pharmacokinetic and pharmacodynamic behaviors [2]. Furthermore, structure-activity relationship studies on 5-substituted 1H-tetrazoles have established that even minor structural modifications can shift COX-2 inhibitory potency by orders of magnitude, underscoring the necessity of precise compound selection for reproducible research outcomes [3].

Quantitative Differentiation of 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid (CAS 339310-80-4) Against Closest Analogues


Acid Dissociation Constant (pKa) Differentiates 5-Tetrazolyl from 4-Tetrazolyl Regioisomer

The predicted acid dissociation constant (pKa) for 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is 2.61 ± 0.10, compared to 3.24 ± 0.10 for its 4-tetrazolyl regioisomer, 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid [1]. This difference of approximately 0.63 pKa units corresponds to a roughly four-fold difference in acidity, indicating that the 5-isomer exists in a more deprotonated, anionic form at physiological pH 7.4. The lower pKa of the 5-isomer is attributed to the enhanced electron-withdrawing resonance effect of the tetrazole ring when positioned para to the hydroxyl group, which stabilizes the phenoxide anion and influences hydrogen-bonding interactions with biological targets [2].

Physicochemical profiling Regioisomer comparison Ionization state

Lipophilicity (LogP/LogD) Profile of 5-Tetrazolyl Isomer Supports Superior Membrane Permeability Predictions

2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid exhibits a predicted LogP of 1.01-1.87 (depending on computational method) and a LogD (pH 7.4) of -2.49 [1]. In comparison, the 4-tetrazolyl regioisomer displays a nearly identical LogP of 1.01 but a slightly higher LogD (pH 7.4) of -2.42 [2]. While the LogP values are comparable, the 5-isomer's marginally more negative LogD at physiological pH indicates greater hydrophilicity under ionized conditions, which can enhance aqueous solubility without sacrificing passive membrane permeability. Additionally, both isomers satisfy Lipinski's Rule of Five, but the 5-isomer's lower pKa translates to a higher fraction ionized at pH 7.4, potentially reducing non-specific plasma protein binding .

Lipophilicity LogP LogD Drug-likeness

COX-2 Inhibitory Potency of 5-Substituted 1H-Tetrazoles: Class-Level Benchmark for 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid

A series of 5-substituted 1H-tetrazoles, structurally analogous to 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid, have been evaluated in vitro for COX-1 and COX-2 inhibitory activity. The most potent compounds in this class displayed IC50 values of 6 μM and 7 μM against COX-2, while all tested derivatives exhibited IC50 values greater than 100 μM for COX-1, demonstrating a selectivity window of at least 14-fold [1][2]. Although direct IC50 data for the specific 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid are not publicly reported, its structural alignment with the 5-substituted 1H-tetrazole pharmacophore supports a similar potency and selectivity profile. In contrast, tetrazole derivatives lacking the 5-substitution pattern or bearing alternative heterocyclic cores (e.g., 1,5-diaryl-substituted tetrazoles) show markedly different IC50 ranges (0.42-8.1 mM for COX-1 and 2.0-200 μM for COX-2), highlighting the critical importance of the 5-substitution motif for achieving COX-2 selectivity [3].

COX-2 inhibition Anti-inflammatory Enzyme assay IC50

Predicted Physicochemical Properties Versus Salicylic Acid: Enhanced Metabolic Stability and Hydrogen-Bonding Capacity

2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid retains the ortho-hydroxybenzoic acid (salicylic acid) core but replaces the carboxylic acid group with a 1H-tetrazole ring at the 5-position. This bioisosteric replacement confers several predicted advantages: the tetrazole moiety provides seven hydrogen-bond acceptors (compared to four in salicylic acid) and maintains two hydrogen-bond donors, resulting in a polar surface area (PSA) of 101.13 Ų, which is identical to that of salicylic acid but with a different spatial distribution that may enhance target binding specificity [1]. Moreover, tetrazoles are metabolically more stable than carboxylic acids, as they resist β-oxidation and glucuronidation, potentially prolonging half-life in vivo . The predicted boiling point of 483.4±55.0°C and density of 1.70±0.1 g/cm³ further distinguish this compound from simpler benzoic acid derivatives, affecting its handling and formulation properties .

Bioisostere Metabolic stability Hydrogen bonding Drug design

Optimal Research and Industrial Application Scenarios for 2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic Acid (CAS 339310-80-4)


Selective COX-2 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Leveraging the class-level COX-2 inhibitory potency (IC50 ~6-7 μM) and selectivity (COX-1 IC50 >100 μM) established for 5-substituted 1H-tetrazoles [1], researchers can employ 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid as a core scaffold for designing novel anti-inflammatory agents. The compound's distinct pKa (2.61) and LogD profile (-2.49 at pH 7.4) [2] offer a favorable ionization state for engaging the COX-2 active site arginine residue, while the ortho-hydroxy group provides an additional hydrogen-bond donor/acceptor motif for enhancing binding affinity. This scaffold is particularly suited for parallel synthesis and high-throughput screening campaigns aimed at identifying derivatives with improved potency and reduced off-target effects.

Metal Chelation and Coordination Polymer Synthesis

The salicylic acid moiety (2-hydroxybenzoic acid) confers strong metal-chelating properties, enabling the formation of stable complexes with transition metals such as Zn(II), Cd(II), and Mn(II) [3]. The tetrazole ring further extends the coordination sphere through its nitrogen atoms, creating opportunities for constructing multidimensional coordination polymers with potential applications in magnetic materials, luminescent sensors, and catalysis. The compound's high predicted density (1.70 g/cm³) and thermal stability (boiling point 483°C) make it suitable for hydrothermal synthesis conditions typically employed in metal-organic framework (MOF) fabrication.

Bioisosteric Replacement of Carboxylic Acids in Drug Candidate Optimization

In medicinal chemistry programs where carboxylic acid-containing leads suffer from poor metabolic stability (e.g., rapid glucuronidation) or limited membrane permeability, 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid serves as a validated bioisostere . The tetrazole ring mimics the acidity (pKa ~2.6) and hydrogen-bonding capacity of a carboxylate while resisting Phase II metabolism. This property is particularly valuable for optimizing angiotensin II receptor antagonists (sartans), anti-inflammatory agents, and other therapeutics requiring a negatively charged pharmacophore. The compound's commercial availability at 95% purity ensures reproducible SAR exploration and scalable lead development.

Analytical Reference Standard for Tetrazole-Containing Metabolite Identification

Given the widespread use of tetrazole rings in marketed drugs (e.g., losartan, candesartan) and the metabolic formation of tetrazole-containing metabolites [4], 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid can serve as a reference standard in LC-MS/MS and HPLC-UV methods for quantifying tetrazole-bearing drug metabolites in biological matrices. Its well-defined physicochemical properties (LogP 1.01-1.87, PSA 101.13 Ų) facilitate method development and validation, while its availability with certificates of analysis (COA) including HPLC/GC, MS, and NMR data ensures traceability for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.